BAY 73-1449
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY 73-1449 involves several key steps. The starting material is typically a substituted pyrimidine, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents, such as dimethyl sulfoxide .
Step 1: The substituted pyrimidine is reacted with a benzyl halide in the presence of a base to form a benzylated intermediate.
Step 2: The intermediate is then subjected to a nucleophilic substitution reaction with a phenylalanine derivative to introduce the amino acid moiety.
Step 3: The final step involves the deprotection of the benzyl group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BAY 73-1449 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .
Scientific Research Applications
BAY 73-1449 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the prostacyclin receptor and its role in various chemical pathways.
Biology: Employed in studies involving cell signaling and receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in lowering blood pressure and treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting the prostacyclin receptor.
Mechanism of Action
BAY 73-1449 exerts its effects by selectively antagonizing the prostacyclin receptor. This receptor is involved in the regulation of vascular tone and platelet aggregation. By blocking this receptor, this compound inhibits the vasodilatory and anti-aggregatory effects of prostacyclin, leading to a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
BAY 60-6583: Another selective antagonist of the prostacyclin receptor with similar potency and applications.
BAY 41-2272: A compound with similar receptor selectivity but different chemical structure and pharmacological profile.
Uniqueness
BAY 73-1449 is unique in its high potency and selectivity for the prostacyclin receptor, making it a valuable tool in scientific research. Its ability to lower blood pressure without significantly affecting other physiological parameters sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-26(31)24(15-19-7-3-1-4-8-19)29-25-16-23(27-18-28-25)21-11-13-22(14-12-21)32-17-20-9-5-2-6-10-20/h1-14,16,18,24H,15,17H2,(H,30,31)(H,27,28,29)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYFPNITZGCUPZ-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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